Wilforine is an alkaloid derived from the plant Tripterygium wilfordii, a member of the Celastraceae family. It was first isolated in 1952 and has since been recognized for its complex structure and significant biological properties. Wilforine is characterized as an ester alkaloid, structurally related to another compound, wilfordine, differing primarily by the presence of a hydroxy group in its bridging ligand . The chemical formula of wilforine has not been definitively established, but it is known to contain multiple functional groups that contribute to its reactivity and biological activity.
One of the most intriguing aspects of Wilforine is its potential to inhibit P-glycoprotein (P-gp) []. P-gp is a transporter protein that pumps drugs out of cells, reducing their effectiveness. By inhibiting P-gp, Wilforine could potentially enhance the bioavailability of other drugs [].
Furthermore, studies suggest Wilforine may possess anti-inflammatory and anti-fibrotic properties []. However, the exact mechanisms underlying these effects require further investigation.
Wilforine is a natural compound found in the plant Tripterygium wilfordii (also known as Thunder God Vine) []. This specific plant has a long history of use in traditional Chinese medicine for various ailments []. Wilforine has garnered significant scientific research interest due to its diverse range of potential therapeutic properties, including:
Wilforine exhibits potent anti-inflammatory effects by suppressing the production of pro-inflammatory mediators and promoting the activity of anti-inflammatory pathways [, ]. Additionally, Wilforine has been shown to modulate the immune system by regulating the activity of immune cells, potentially offering therapeutic benefits for autoimmune diseases [].
Fibrosis is the excessive deposition of collagenous scar tissue, which can impair organ function. Wilforine has demonstrated promising anti-fibrotic properties in various studies, suggesting its potential application in treating fibrotic diseases affecting the liver, lungs, kidneys, and other organs [, ].
Wilforine has shown neuroprotective effects in preclinical studies, potentially offering benefits for neurodegenerative diseases like Alzheimer's and Parkinson's disease []. These effects are attributed to Wilforine's ability to reduce oxidative stress, promote neuronal survival, and modulate neuroinflammation.
These reactions are essential for understanding how wilforine can be modified for various applications.
Wilforine exhibits notable biological activities, particularly in pharmacology and entomology:
These activities highlight wilforine's potential as both a therapeutic agent and a natural pesticide.
The synthesis of wilforine can be approached through several methods:
Wilforine's diverse biological activities lend it to several applications:
Studies on the interactions of wilforine with biological systems have revealed significant insights:
These interaction studies are crucial for understanding how wilforine operates within biological systems and its potential therapeutic roles.
Wilforine shares structural similarities with several other alkaloids derived from Tripterygium wilfordii and related species. Here are some comparable compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Wilfordine | Similar structure without hydroxy group | Cytotoxicity; potential anticancer |
Wilforgine | Hydroxy group present | Cytotoxicity; less potent than wilforine |
Wilfortrine | Related polyhydroxy core | Insecticidal properties |
Wilforzine | Similar core structure | Limited studies on bioactivity |
Wilforine is unique due to its specific hydroxy group configuration and its pronounced insecticidal activity compared to its analogs. This uniqueness positions it as a valuable compound in both pharmacological and agricultural contexts.
Wilforine's molecular weight is 867.8 g/mol, with an absolute stereochemistry defined by 12 stereocenters. Key structural features include:
Property | Value |
---|---|
Molecular Formula | C₄₃H₄₉NO₁₈ |
SMILES | C[C@H]1CCC2=C(C=CC=N2)C(=O)OC... |
InChI Key | ZOCKGJZEUVPPPI-QSNSFFMXSA-N |
Melting Point | 198–202°C (decomposes) |
Solubility | 50 mg/mL in DMSO |
Figure 1: Molecular structure of wilforine (Source: PubChem CID 3002219).
Wilforine is synthesized in T. wilfordii roots via the mevalonate pathway, with sesquiterpene pyridine alkaloids forming through cyclization of farnesyl pyrophosphate and subsequent esterification. Methyl jasmonate (MeJA) elicitation enhances production by up to 3.2-fold in hairy root cultures.
Wilforine features a pentacyclic heterocyclic system incorporating a pyridine ring as a key structural element [4] [5]. The molecule belongs to the dihydroagarofuran sesquiterpenoid family and contains a macrocyclic lactone structure [5]. The pentacyclic framework consists of five interconnected rings that form a rigid, three-dimensional scaffold characteristic of sesquiterpene pyridine alkaloids [7] [8].
The core structure is based on a C₁₅ sesquiterpene skeleton known as dihydro-β-agarofuran [9], which serves as the fundamental framework for this class of compounds. The pyridine ring is integrated into this sesquiterpene core through specific bridging connections, creating a highly constrained molecular architecture [10] [7].
Wilforine contains a total of twelve stereocenters, with all twelve stereocenters fully defined in terms of their absolute configuration [2] [3]. This complete stereochemical definition makes wilforine a highly complex chiral molecule with significant three-dimensional structural specificity.
The absolute stereochemical configuration has been determined as (1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S) [1] [4], indicating the spatial arrangement of substituents around each chiral carbon atom. This absolute configuration was established through various analytical techniques including nuclear magnetic resonance spectroscopy and potentially X-ray crystallographic analysis [11] [12].
Wilforine demonstrates optical activity, exhibiting a specific rotation of [α]²⁵ᴅ +30° when measured in acetone solution [6] [13] [14]. This positive rotation indicates that wilforine is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction when viewed in the direction of light propagation [15].
The optical activity arises from the presence of multiple chiral centers within the molecular structure, which creates an overall molecular chirality [16] [17]. The magnitude of the specific rotation reflects the degree to which the molecular structure interacts with plane-polarized light, providing valuable information about the three-dimensional arrangement of atoms within the molecule [18] [19].
The stereochemistry of wilforine is classified as absolute, indicating that the molecule exists in a single, thermodynamically stable stereochemical form under normal conditions [3]. This stability is largely attributed to the rigid pentacyclic framework, which restricts conformational flexibility and prevents interconversion between different stereoisomers [17] [20].
Wilforine contains multiple ester functional groups that contribute significantly to its molecular complexity and potential biological activity. The molecule features five acetate ester groups and one benzoate ester group [1] [5]. These ester groups are strategically positioned throughout the molecular framework and play crucial roles in the compound's overall three-dimensional structure.
The acetate groups are located at positions C-1, C-20, C-22, C-23, and C-25, while an additional acetoxymethyl group is attached at position C-21 [8]. The benzoate ester is positioned at C-19, providing additional aromatic character to the molecule [1] [5]. These ester functionalities not only contribute to the molecular weight but also influence the compound's solubility properties and potential interactions with biological targets [6] [14].
The molecule contains one hydroxyl group positioned at C-26, which contributes to the compound's hydrophilic character [1] [5]. Additionally, wilforine features two lactone groups that are integral to the pentacyclic ring system [5]. These lactone functionalities contribute to the structural rigidity of the molecule and are characteristic features of the dihydroagarofuran sesquiterpenoid family [7] [8].
The pyridine ring contains a tertiary nitrogen atom that serves as a potential coordination site and contributes to the basic character of the molecule [21]. The predicted pKa value of 11.70 ± 0.70 suggests that the pyridine nitrogen is weakly basic under physiological conditions [13] [14].
Wilforine exhibits a melting point range of 158-163°C [6] [13] [14], indicating good thermal stability for an organic compound of this complexity. The relatively high melting point reflects the strong intermolecular interactions present in the crystalline form of the compound. The predicted boiling point of 871.5 ± 65.0°C [13] [14] suggests that the molecule would decompose before reaching its theoretical boiling point under normal atmospheric pressure.
The compound has a density of 1.41 g/cm³ [13] [14], which is higher than water, indicating a relatively compact molecular packing in the solid state. Wilforine demonstrates solubility in methanol, ethanol, dimethyl sulfoxide, and other organic solvents, while being insoluble in water [14]. This solubility profile is consistent with the predominantly lipophilic character of the molecule due to the multiple acetate and benzoate ester groups.
When crystallized from methanol-acetone solution, wilforine forms colorless plates [6] [13]. The ability to form well-defined crystals suggests an ordered molecular packing arrangement in the solid state, which is favorable for potential X-ray crystallographic structure determination [12] [22].
The pentacyclic ring system of wilforine creates a highly rigid molecular framework with limited conformational flexibility [23] [20]. This rigidity is advantageous from a drug design perspective, as it reduces the entropic penalty associated with target binding and can lead to increased binding specificity [24] [25].
The constrained geometry imposed by the multiple ring system restricts the rotational freedom around many bonds, resulting in a well-defined three-dimensional shape [26] [20]. This structural preorganization is characteristic of macrocyclic compounds and contributes to their often favorable pharmacological properties [27].
The complex three-dimensional architecture of wilforine involves numerous intramolecular steric interactions between the various substituent groups [28] [29]. These interactions contribute to the overall conformational stability and influence the accessibility of different molecular regions for potential intermolecular interactions [30].
The positioning of the acetate and benzoate ester groups creates specific steric environments around different parts of the molecule, which may be important for selective recognition by biological targets [8] [29].